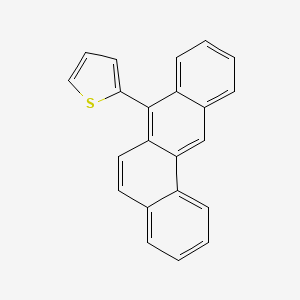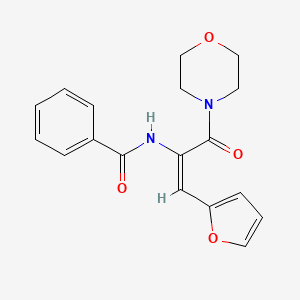
(E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide is a synthetic organic compound characterized by the presence of a furan ring, a morpholine ring, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-1,3-butadiene, under acidic conditions.
Introduction of the Morpholine Group: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an appropriate electrophile.
Formation of the Ethenyl Linkage: The ethenyl linkage is formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired double bond.
Coupling with Benzamide: The final step involves coupling the furan-morpholine intermediate with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
化学反应分析
Types of Reactions
(E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Furanones, hydroxyfurans
Reduction: Saturated alkanes
Substitution: Various substituted benzamides
科学研究应用
(E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide involves its interaction with specific molecular targets. The furan ring may interact with enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. The benzamide group may contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2-(Morpholine-4-carbonyl)phenyl)boronic acid
- Benzyl 2-(4-morpholinylcarbonyl)phenyl sulfide
Uniqueness
(E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide is unique due to the combination of its structural features, including the furan ring, morpholine ring, and benzamide group. This combination imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the furan ring may enhance its reactivity and potential bioactivity compared to other compounds lacking this feature.
属性
CAS 编号 |
51896-70-9 |
|---|---|
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
N-[(E)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C18H18N2O4/c21-17(14-5-2-1-3-6-14)19-16(13-15-7-4-10-24-15)18(22)20-8-11-23-12-9-20/h1-7,10,13H,8-9,11-12H2,(H,19,21)/b16-13+ |
InChI 键 |
QXVAJZPBNHIOOY-DTQAZKPQSA-N |
手性 SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
规范 SMILES |
C1COCCN1C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



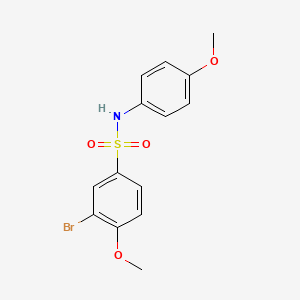
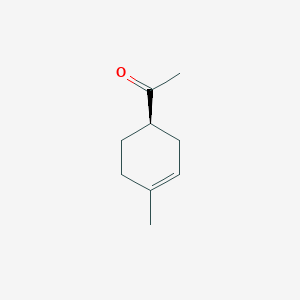
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
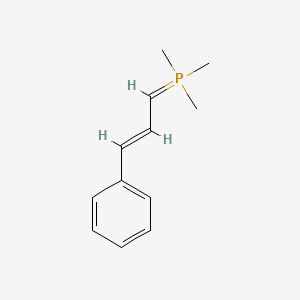
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
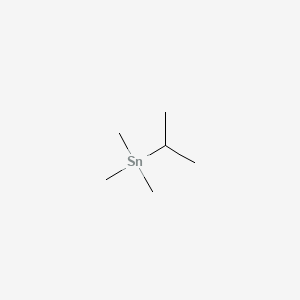

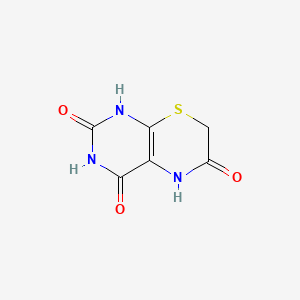
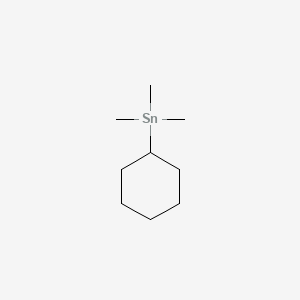
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)
